9-Diazofluorene

Singlet oxygen quenching Photooxidation kinetics Diaryldiazomethane reactivity

9-Diazofluorene (CAS 832-80-4) is a diaryldiazomethane with molecular formula C₁₃H₈N₂ and molecular weight 192.22 g/mol. It serves as a bench-stable, non-fluorescent precursor to fluorenylidene, an aryl carbene distinguished by an unusually small singlet-triplet energy gap of approximately 1.1 kcal/mol that enables rapid spin-state equilibration.

Molecular Formula C13H8N2
Molecular Weight 192.22 g/mol
CAS No. 832-80-4
Cat. No. B1199885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Diazofluorene
CAS832-80-4
Synonyms2-diazofluorene
Molecular FormulaC13H8N2
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+]=[N-]
InChIInChI=1S/C13H8N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
InChIKeyLOBSPZHDUJUOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Diazofluorene (CAS 832-80-4) – Core Physicochemical and Structural Profile for Research Procurement


9-Diazofluorene (CAS 832-80-4) is a diaryldiazomethane with molecular formula C₁₃H₈N₂ and molecular weight 192.22 g/mol . It serves as a bench-stable, non-fluorescent precursor to fluorenylidene, an aryl carbene distinguished by an unusually small singlet-triplet energy gap of approximately 1.1 kcal/mol that enables rapid spin-state equilibration [1]. This property underpins its utility in photochemical carbene generation, metal-catalyzed transformations, and mechanistic studies of reactive intermediates.

9-Diazofluorene – Why Diazo Compound Substitution Is Not a Viable Procurement Strategy


Despite sharing the diazo functional group with diphenyldiazomethane and ethyl diazoacetate, 9-diazofluorene exhibits profoundly divergent reactivity across multiple dimensions: singlet oxygen quenching shows approximately 12-fold rate enhancement relative to diazodiphenylmethane [1]; zinc halide-catalyzed decomposition proceeds 5–10 times more slowly than diphenyldiazomethane [2]; platinum(0)-catalyzed reactions yield difluoren-9-ylidene-hydrazine rather than azine or olefin products [3]; and DNA cleavage is exclusively activated by Cu(II) among tested metal ions [4]. These quantitative differences mean that substituting a generic diazo compound for 9-diazofluorene will alter reaction kinetics, product distribution, and functional outcomes in ways that cannot be compensated by adjusting stoichiometry or conditions alone.

9-Diazofluorene – Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Approximately 12-Fold Higher Reactivity Toward Singlet Oxygen Compared to Diazodiphenylmethane

In Methylene Blue-sensitized photooxidation studies in acetonitrile, chloroform, and methanol, 9-diazofluorene demonstrated approximately 12-fold greater reactivity toward singlet oxygen (¹Δg O₂) than diazodiphenylmethane [1]. The reaction yields predominantly fluorenone, with a rate constant largely insensitive to solvent polarity, consistent with a concerted 1,3-cycloaddition mechanism confirmed by ¹⁵N isotopic labeling at the terminal nitrogen of 9-diazofluorene [1].

Singlet oxygen quenching Photooxidation kinetics Diaryldiazomethane reactivity

5- to 10-Fold Slower Zinc Halide-Catalyzed Decomposition Rate Relative to Diphenyldiazomethane

Under identical conditions in acetonitrile with zinc chloride or zinc bromide as catalyst, 9-diazofluorene decomposes 5–10 times more slowly than diphenyldiazomethane [1]. The kinetic form is similar for both substrates, but the rate difference is attributed to reduced nucleophilicity at the fluorenylidene carbon in the rate-limiting formation of a dipolar carbene–zinc halide complex [1].

Zinc halide catalysis Decomposition kinetics Diaryldiazomethane comparison

Chemoselective Pt(0)-Catalyzed Formation of Difluoren-9-ylidene-hydrazine (80% Yield) in Contrast to Diphenyldiazomethane and Ethyl Diazoacetate

With 1 mol% [Pt(C₂H₄)(PPh₃)₂] in 1,2-dichloroethane at 50 °C for 8 h, 9-diazofluorene (DAF) affords difluoren-9-ylidene-hydrazine in 80% isolated yield [1]. Under analogous reaction conditions, diphenyldiazomethane yields predominantly benzophenone azine (Ph₂C=N–N=CPh₂), while ethyl diazoacetate (EDA) gives a low-yield mixture of diethyl fumarate and maleate in approximately 10:1 molar ratio [1].

Platinum catalysis Diazo decomposition Product selectivity Hydrazine synthesis

Exclusive Cu(II)-Dependent DNA Cleavage with No Activity from Ag(I), Tl(III), or Hg(II) Activation

9-Diazofluorene alone (500 μM) produces no detectable cleavage of pBR322 supercoiled DNA over 24 h at 25 °C, nor does its combination with AgOAc, Tl(OAc)₃, or Hg(OAc)₂ (1000 μM each) [1]. In contrast, the combination of 9-diazofluorene (500 μM) with Cu(OAc)₂ (500–1000 μM) leads to efficient conversion to nicked/open-circular DNA as visualized by ethidium bromide-stained agarose gel electrophoresis [1]. The Cu(II)-specific activation is consistent with oxidative generation of the fluorenyl radical intermediate [1].

DNA cleavage Copper-specific activation Kinamycin antibiotic mechanism Redox activation

Resolved Excited-State Singlet Fluorenylidene Lifetime of 20.9 ps and Exceptionally Small Singlet-Triplet Gap of 1.1 kcal/mol

Ultrafast photolysis of 9-diazofluorene with 300 fs time resolution generates fluorenylidene in both the lowest singlet state (¹Fl, λₘₐₓ 405–430 nm) and a higher excited singlet state (¹Fl*, λₘₐₓ 370 nm) [1]. The higher-energy singlet carbene exhibits a lifetime of 20.9 ps in acetonitrile before decaying to ¹Fl, which subsequently undergoes intersystem crossing to the triplet ground state (³Fl) [1]. Laser flash photolysis and kinetic analysis independently establish that singlet fluorenylidene lies only ca. 1.1 kcal/mol above the ground-state triplet, facilitating rapid ISC (~10⁹ s⁻¹) and equilibrium between spin states [2].

Ultrafast spectroscopy Carbene dynamics Intersystem crossing Singlet-triplet gap

9-Diazofluorene – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Quantitative Singlet Oxygen Quenching and Photooxidation Studies

9-Diazofluorene is the preferred substrate for quantitative singlet oxygen (¹O₂) quenching experiments where kinetic benchmarking against a well-characterized diaryldiazomethane is required. Its approximately 12-fold higher reactivity relative to diazodiphenylmethane, established under Methylene Blue-sensitized conditions in multiple solvents, provides a wide dynamic range for rate measurements [1]. The 1,3-cycloaddition mechanism, confirmed by ¹⁵N labeling, yields fluorenone as a readily quantifiable product, making the system suitable for calibrating ¹O₂ generation efficiencies in photodynamic therapy research or environmental photochemistry.

Synthesis of Fluorenylidene-Bridged Hydrazine Ligands via Pt(0) Catalysis

The Pt(0)-catalyzed decomposition of 9-diazofluorene provides direct access to difluoren-9-ylidene-hydrazine in 80% isolated yield, a product that cannot be obtained from diphenyldiazomethane or ethyl diazoacetate under identical conditions [2]. This chemoselective transformation is relevant for organometallic chemists developing new chelating ligands, where the rigid fluorenylidene-hydrazine scaffold offers distinct steric and electronic properties compared to conventional azine or olefin products [2].

Cu(II)-Specific DNA Cleavage Probe for Antibiotic Mechanism Studies

The strict dependence of DNA cleavage on Cu(II) activation, with no activity from Ag(I), Tl(III), or Hg(II), positions 9-diazofluorene as a selective chemical probe for dissecting copper-mediated oxidative DNA damage pathways [3]. This metal specificity directly supports its use as a mechanistic model for kinamycin-family antitumor antibiotics, where understanding the role of the diazo group in metal-dependent activation is critical for drug development programs targeting DNA [3].

Time-Resolved Carbene Dynamics and Spin-State Equilibration Studies

The combination of a 300 fs photolytic generation of fluorenylidene from 9-diazofluorene, an excited-state singlet lifetime of 20.9 ps, and an exceptionally small singlet-triplet gap of 1.1 kcal/mol makes this compound the photoprecursor of choice for ultrafast pump-probe spectroscopic investigations of carbene intersystem crossing [4][5]. These properties are directly leveraged in physical organic chemistry laboratories studying spin-state control of reactive intermediates and in materials science applications where carbene insertion selectivity depends on spin multiplicity.

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